molecular formula C16H19NO5 B12626238 2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate CAS No. 919123-51-6

2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate

Cat. No.: B12626238
CAS No.: 919123-51-6
M. Wt: 305.32 g/mol
InChI Key: NNMDCPCDTIPPHN-UHFFFAOYSA-N
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Description

Industrial Production Methods

Industrial production of 2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate typically involves multiple steps

Chemical Reactions Analysis

Types of Reactions

Scientific Research Applications

2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The acetyl and allyloxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the morpholine ring and subsequent functionalization. The compound can be synthesized through nucleophilic addition reactions, which allow for the introduction of various substituents that influence its biological activity .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that this compound can inhibit cell proliferation in human cancer cells such as A549 (lung cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer). The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent anticancer activity .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)
A5491.10
HepG21.73
MDA-MB-2311.50

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes in metabolic pathways critical for tumor growth. Specifically, it has been shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, which is often upregulated in cancer cells . This inhibition leads to decreased levels of malonyl-CoA and subsequently affects lipid biosynthesis pathways essential for cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound indicate that modifications to the phenolic and morpholine components significantly impact its biological activity. For example, variations in the alkoxy substituent at the phenolic position have been correlated with changes in cytotoxic potency. Compounds with longer alkoxy chains generally exhibited enhanced lipophilicity and improved cellular uptake, leading to greater antiproliferative effects .

Table 2: Structure-Activity Relationship of Derivatives

Compound StructureIC50 (µM)Comments
2-Acetyl-6-(methoxy)phenyl morpholine2.00Moderate activity
2-Acetyl-6-(propoxy)phenyl morpholine1.50Increased potency
2-Acetyl-6-(allyloxy)phenyl morpholine1.10Optimal activity

Case Studies

In a recent study focusing on the therapeutic potential of this compound, researchers evaluated its effects on tumor growth in vivo using xenograft models. The results indicated that treatment with this compound significantly reduced tumor size compared to control groups. Additionally, histological analyses showed a decrease in cell proliferation markers within treated tumors, further supporting its role as an effective anticancer agent .

Properties

CAS No.

919123-51-6

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

(2-acetyl-6-prop-2-enoxyphenyl) morpholine-4-carboxylate

InChI

InChI=1S/C16H19NO5/c1-3-9-21-14-6-4-5-13(12(2)18)15(14)22-16(19)17-7-10-20-11-8-17/h3-6H,1,7-11H2,2H3

InChI Key

NNMDCPCDTIPPHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OCC=C)OC(=O)N2CCOCC2

Origin of Product

United States

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